5-Bromo-2-methoxyphenyl acetate

Übersicht

Beschreibung

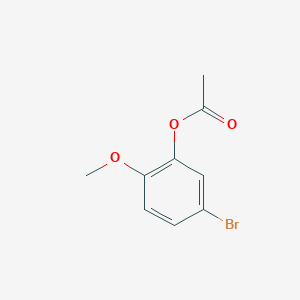

5-Bromo-2-methoxyphenyl acetate: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenyl acetate typically involves the following steps:

Acetylation: The phenolic hydroxyl group of 2-methoxyphenol is protected by acetylation using acetic anhydride.

Bromination: The acetylated compound is then brominated using bromine in the presence of a catalyst such as iron powder.

Deacetylation: Finally, the acetyl group is removed to yield 5-Bromo-2-methoxyphenol, which is then acetylated again to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetylation processes, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution due to its electron-withdrawing nature. Key reactions include:

-

Amine substitution : Reaction with nucleophiles (e.g., amines) in the presence of sodium amide (NaNH2) in liquid ammonia, replacing Br with amino groups.

-

Thiol substitution : Thiols replace Br under similar conditions, forming phenyl thioethers.

Reaction Conditions :

Major Products :

-

2-(5-amino-2-methoxyphenyl)acetate.

-

2-(5-thioether-2-methoxyphenyl)acetate.

Oxidation Reactions

The methoxy group (-OCH3) is oxidized to a hydroxyl group (-OH) using strong oxidizing agents:

-

Potassium permanganate (KMnO4) in acidic medium (e.g., H2SO4) converts methoxy to hydroxyl, yielding 5-bromo-2-hydroxyphenyl acetate .

-

Chromium trioxide (CrO3) in Jones reagent also facilitates this transformation.

Reaction Conditions :

-

Temperature: 40–60°C.

Major Product :

Reduction Reactions

The ester group (-COOCH3) is reduced to an alcohol (-CH2OH):

-

Lithium aluminum hydride (LiAlH4) in dry ether converts the ester to 2-(5-bromo-2-methoxyphenyl)ethanol.

Reaction Conditions :

-

Solvent: Anhydrous diethyl ether.

-

Temperature: Room temperature (25°C).

Major Product :

-

2-(5-bromo-2-methoxyphenyl)ethanol.

Ester Hydrolysis

The acetate ester undergoes hydrolysis to form the corresponding carboxylic acid:

-

Acidic hydrolysis : Reflux with HCl in methanol converts the ester to 5-bromo-2-methoxyphenylacetic acid .

-

Basic hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol also facilitates hydrolysis .

Reaction Conditions :

Major Product :

Comparison with Analogues

Structural variations significantly affect reactivity:

| Compound | Substituent Positions | Reactivity |

|---|---|---|

| 5-Bromo-2-methoxyphenyl acetate | Br (5), OCH3 (2) | High nucleophilic substitution rate |

| 5-Bromo-4-methoxyphenyl acetate | Br (5), OCH3 (4) | Reduced substitution due to steric hindrance |

| 5-Bromo-3-methoxyphenyl acetate | Br (5), OCH3 (3) | Lower substitution rate (meta position) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-methoxyphenyl acetate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, enabling researchers to explore new chemical entities.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties, particularly in drug discovery targeting neurological and inflammatory conditions. Its structure allows it to interact with specific molecular targets, modulating their activity effectively .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Studies suggest its potential to inhibit cell growth in cancer cell lines, particularly those with specific mutations .

Material Science

In material science, it is used to synthesize polymers and other materials with tailored properties. The unique functional groups contribute to the physical characteristics of these materials .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-formyl-2-methoxyphenyl acetate: This compound has a formyl group at the 4-position instead of a hydrogen atom.

5-Bromo-4-cyano-2-methoxyphenyl acetate: This compound has a cyano group at the 4-position.

Uniqueness: 5-Bromo-2-methoxyphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

5-Bromo-2-methoxyphenyl acetate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings derived from diverse studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a bromine atom at the 5-position and a methoxy group at the 2-position on the phenyl ring, contributing to its unique chemical reactivity and biological properties. The compound typically appears as a white to off-white crystalline solid and is utilized in various synthetic applications.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The bromine and methoxy groups influence its binding affinity, potentially modulating various biological pathways. Research indicates that this compound can inhibit the α-glucosidase enzyme, which is crucial for carbohydrate metabolism, thereby suggesting its role in managing diabetes.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activity against several pathogens. For instance, compounds synthesized from this acetate demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly through pathways involving oxidative stress and mitochondrial dysfunction. Preliminary studies indicate that certain derivatives can selectively target cancerous cells while sparing normal cells, highlighting their therapeutic potential.

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Its derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on α-Glucosidase Inhibition : A series of 5-bromo-2-aryl benzimidazole derivatives were synthesized from this compound, with twenty-three out of twenty-five exhibiting excellent to moderate α-glucosidase inhibitory activities (IC50 ranging from 12.4 to 103.2 μM) .

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various derivatives against Chlamydia species and other pathogens. The results indicated significant selectivity towards Chlamydia, suggesting a novel therapeutic avenue for infections caused by this pathogen .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl amino(5-bromo-2-methoxyphenyl)acetate | Contains a bromine atom; used in drug discovery | Antimicrobial and anticancer properties |

| Ethyl amino(2-methoxyphenyl)acetate | Lacks bromine; different reactivity | Lower biological activity |

| Ethyl amino(5-chloro-2-methoxyphenyl)acetate | Contains chlorine instead of bromine; altered properties | Varies based on substitution |

Eigenschaften

IUPAC Name |

(5-bromo-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRQWBQXDDHSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.